molecular formula C25H31N3O4 B2714831 1-tert-butyl-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 1018053-58-1

1-tert-butyl-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No. B2714831
CAS RN: 1018053-58-1
M. Wt: 437.54
InChI Key: JDNPASRPBICMKE-UHFFFAOYSA-N
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Description

The compound “1-tert-butyl-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a benzimidazole ring, a pyrrolidinone ring, and a methoxyphenoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole ring is a fused ring system that is planar. The pyrrolidinone ring is a five-membered ring with a carbonyl group and a nitrogen atom. The tert-butyl group is a bulky group that could influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The hydroxy groups could act as nucleophiles in substitution reactions or as acids in acid-base reactions. The carbonyl group in the pyrrolidinone ring could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple polar groups (like the hydroxy and carbonyl groups) could make it relatively polar and could influence its solubility in different solvents .

Scientific Research Applications

Spin Interaction in Zinc Complexes

Research on Schiff and Mannich bases with tert-butyl and methoxyphenyl groups has contributed to understanding the spin interaction in octahedral zinc complexes. This study highlights the potential for studying the electronic properties and magnetic behavior of metal-organic frameworks, providing a basis for material science applications, especially in magnetic materials and sensors (Orio et al., 2010).

Molecular Structure Analysis

Investigations into the molecular structures of compounds featuring tert-butyl and methoxyphenyl groups have aided in understanding the hydrogen bonding and π-π interactions critical to crystal engineering. Such studies are vital for designing materials with specific optical or electronic properties, contributing to advancements in nanotechnology and materials science (Portilla et al., 2011).

Anticancer and Antimicrobial Applications

Metallopharmaceutical agents based on palladium, gold, and silver complexes, including those with N-heterocyclic carbene ligands featuring tert-butyl groups, have shown promise in anticancer and antimicrobial applications. Such studies underscore the potential of these compounds in developing new therapeutic agents (Ray et al., 2007).

Organogel Formation

Research on perylenetetracarboxylic diimides substituted with tert-butyl and methoxyethoxy groups demonstrates the ability to form organogels. These gels, which can exhibit fluorescent properties, highlight potential applications in soft materials and photonics, where controlled assembly and optical properties are crucial (Wu et al., 2011).

Polymer Science

Studies on polyimides with tert-butyl side groups, derived from compounds with structural similarities, have revealed materials with low dielectric constants and high thermal stability. This research is pertinent to the development of advanced polymers for electronic applications, highlighting the role of molecular design in achieving desired material properties (Chern & Tsai, 2008).

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Future work could explore the synthesis of this compound, its physical and chemical properties, and potential biological activities .

properties

IUPAC Name

1-tert-butyl-4-[1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4/c1-25(2,3)28-14-17(13-23(28)30)24-26-21-7-5-6-8-22(21)27(24)15-18(29)16-32-20-11-9-19(31-4)10-12-20/h5-12,17-18,29H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNPASRPBICMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CC(COC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

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